N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.3739 g/mol . This compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, solvent selection, and purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(3-propoxypropyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(2-ethoxyethyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is unique due to its specific ethoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20N2O4S |
---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O4S/c1-3-19-10-4-9-14-20(17,18)13-7-5-12(6-8-13)15-11(2)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI Key |
GLOWWLGSMPVHOK-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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